9,10-Bis(4-fluorophenyl)phenanthrene
Description
Significance of Phenanthrene (B1679779) Derivatives in π-Conjugated Systems Research
Phenanthrene and its derivatives are a crucial class of polycyclic aromatic hydrocarbons (PAHs) that serve as fundamental building blocks in the development of advanced π-conjugated systems. researchgate.netacademie-sciences.fr Their bent, rigid structure provides a well-defined three-dimensional architecture, which is essential for creating materials with specific and tunable optoelectronic properties. academie-sciences.frmun.ca The extended π-electron delocalization across the phenanthrene core is a key feature that facilitates charge transport, making these derivatives promising candidates for applications in organic electronics. researchgate.net
Research has demonstrated that the unique molecular geometry of phenanthrene can lead to distinct intermolecular interactions, such as "head-to-head" π-π stacking. nih.govbohrium.comrsc.org This type of interaction can result in enhanced electron delocalization and influence the luminescent properties of the material. nih.govrsc.org The ability to functionalize the phenanthrene skeleton at various positions allows for the fine-tuning of its electronic and physical properties, leading to applications in:
Organic Light-Emitting Diodes (OLEDs): Phenanthrene derivatives have been investigated as emitters and as electron-injection and hole-blocking layers in OLEDs. researchgate.netacademie-sciences.fr
Organic Field-Effect Transistors (OFETs): Their potential for efficient charge transport makes them suitable for use as the semiconducting layer in OFETs. researchgate.net
Organic Solar Cells (OSCs): The tunable electronic properties of phenanthrene derivatives are advantageous for their use in organic photovoltaic devices. researchgate.net
The inherent properties of the phenanthrene unit, combined with the versatility of its chemical modification, solidify its importance in the design of novel organic materials for a wide range of electronic and photonic applications. mun.ca
Role of Fluorination in Modulating Electronic and Structural Properties of Polycyclic Aromatic Hydrocarbons
Fluorination, the process of introducing fluorine atoms into a molecular structure, is a powerful strategy for modifying the properties of polycyclic aromatic hydrocarbons (PAHs). oup.comrsc.org The high electronegativity of fluorine significantly influences the electronic landscape of the PAH framework. oup.com This results in a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. oup.comrsc.org The reduction of these energy levels can enhance the resistance of the material to oxidative degradation and facilitate electron injection in electronic devices. oup.comrsc.org
The introduction of fluorine can also impact the HOMO-LUMO gap, which is a critical parameter in determining the optical and electronic properties of a material. bit.edu.cnresearchgate.netfrontiersin.org While the effect can vary depending on the position and number of fluorine atoms, it provides a means to fine-tune the bandgap of the material. oup.comrsc.org
From a structural standpoint, the small size of the fluorine atom means that its incorporation generally does not introduce significant steric hindrance, thus preserving the planarity of the π-conjugated system. oup.com This is crucial for maintaining efficient intermolecular π-π stacking, which is vital for charge transport in the solid state. oup.com Furthermore, the presence of C-H···F interactions can influence the supramolecular organization in the solid state, potentially leading to favorable packing motifs for enhanced charge carrier mobility. rsc.org The trifluoromethyl group (CF3), another common fluorinated substituent, also imparts distinct electronic effects due to its strong electron-withdrawing nature. researchgate.netnih.gov
Overview of Research Directions for 9,10-Bis(4-fluorophenyl)phenanthrene and Analogues
Research into this compound and its analogues is driven by the desire to create novel materials with tailored properties for advanced applications. A key research direction involves the synthesis of these compounds, often through methods like palladium-catalyzed cross-coupling reactions, to create a library of materials with varying substitution patterns. espublisher.comespublisher.com The synthesis of related structures, such as 9,10-bis(phenylethynyl)anthracene, has also been a subject of study, providing insights into the construction of extended π-systems. ndl.go.jpnii.ac.jpnih.govrsc.org
A significant focus of current research is the investigation of the photophysical and electrochemical properties of these fluorinated phenanthrene derivatives. This includes detailed studies of their absorption and emission spectra, as well as the determination of their HOMO and LUMO energy levels through techniques like cyclic voltammetry. Understanding these properties is crucial for assessing their potential in applications such as OLEDs and other optoelectronic devices.
Furthermore, the crystal structure of these molecules is of great interest. researchgate.net X-ray diffraction studies provide valuable information on the molecular geometry and intermolecular packing in the solid state. This data is essential for understanding structure-property relationships and for designing materials with optimized charge transport characteristics. The exploration of how fluorination influences the solid-state packing and, consequently, the material's performance is an active area of investigation.
Interactive Data Table: Properties of Related Aromatic Compounds
Structure
2D Structure
3D Structure
Properties
CAS No. |
143593-20-8 |
|---|---|
Molecular Formula |
C26H16F2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
9,10-bis(4-fluorophenyl)phenanthrene |
InChI |
InChI=1S/C26H16F2/c27-19-13-9-17(10-14-19)25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)26(25)18-11-15-20(28)16-12-18/h1-16H |
InChI Key |
KEHJYCCTGWUZBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Theoretical and Computational Investigations of Electronic and Structural Properties
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to determine the optimized molecular geometry and electronic properties of organic compounds. researchgate.net For molecules similar to 9,10-Bis(4-fluorophenyl)phenanthrene, calculations are typically performed using a specific combination of a functional and a basis set, such as the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.netresearchgate.net
This process involves finding the lowest energy configuration of the molecule, which corresponds to its most stable three-dimensional structure. researchgate.net The calculations yield key parameters like bond lengths, bond angles, and dihedral angles. For instance, in related substituted phenanthrene (B1679779) and pyrimidine (B1678525) structures, DFT has been used to establish the optimized geometry. researchgate.netresearchgate.net In the case of this compound, the dihedral angle between the phenanthrene core and the attached 4-fluorophenyl rings is a critical parameter. This twisting is a result of steric hindrance and significantly influences the electronic properties by affecting the degree of π-conjugation across the molecule. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps characterize the kinetic stability and chemical reactivity of a molecule. malayajournal.org
The HOMO and LUMO energy levels are calculated using DFT. For phenanthrene-based derivatives, studies show a distinct spatial distribution of these orbitals. The HOMO is typically localized on the electron-rich phenanthrene core, which acts as the primary electron donor. researchgate.net Conversely, the LUMO is often distributed over the electron-accepting substituent groups. researchgate.net In this compound, the electron-withdrawing nature of the fluorophenyl rings would likely cause the LUMO to be localized on these peripheral groups. This spatial separation of the HOMO and LUMO is a key characteristic for materials used in organic electronics. researchgate.net The energy gap for similar molecules can be around 4.0 eV, indicating good chemical stability. malayajournal.org
Table 1: Calculated Frontier Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.2822 | Localized on the phenanthrene core (electron donor). researchgate.netmalayajournal.org |
| LUMO | -1.2715 | Localized on the fluorophenyl rings (electron acceptor). researchgate.netmalayajournal.org |
| Energy Gap (ΔE) | 4.0107 | Indicates molecular chemical stability and influences optical properties. malayajournal.org |
Note: The values presented are representative of similar structures calculated using the B3LYP/6-31G(d,p) level of theory and serve as an illustrative example.
The HOMO-LUMO gap is directly correlated with the optical and electrochemical properties of the molecule. wikipedia.org
Optical Properties : The energy gap corresponds to the energy required for the lowest-energy electronic transition, typically a π-π* transition from the HOMO to the LUMO. mdpi.com This value can be used to predict the wavelength of light absorbed and emitted by the molecule. A smaller gap generally leads to absorption at longer wavelengths (a red shift).
Electrochemical Properties : The HOMO energy level is related to the ionization potential and the molecule's ability to be oxidized (lose an electron). A higher HOMO energy level indicates that the molecule is more easily oxidized. The LUMO energy level is related to the electron affinity and the molecule's ability to be reduced (gain an electron). A lower LUMO energy level suggests the molecule is more easily reduced. These properties are crucial for aligning energy levels in multilayered organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), to ensure efficient charge injection and transport.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying excited states due to its favorable balance of cost and accuracy. rsc.orgrsc.org TD-DFT calculations provide detailed information about vertical excitation energies (the energy required to excite an electron without changing the molecular geometry), oscillator strengths (the probability of a particular transition occurring), and the nature of the excited states themselves. researchgate.netnih.gov
For molecules like this compound, TD-DFT can predict the absorption spectrum, identifying the key electronic transitions. beilstein-journals.org For instance, the absorption bands observed in related 9,10-disubstituted anthracenes between 325–425 nm are attributed to π–π* transitions (S₀ → S₁) on the aromatic core. mdpi.com TD-DFT helps to confirm the character of these transitions, such as whether they are localized on the phenanthrene core or involve charge transfer (CT) from the phenanthrene to the fluorophenyl rings. beilstein-journals.org Understanding the nature of these excited states is vital for applications in fluorescence and phosphorescence. nih.gov
Simulation of Charge Transport Mechanisms (e.g., Charge-Hopping Model)
The efficiency of an organic electronic device depends heavily on how well electrical charges (electrons and holes) can move through the material. In many organic semiconductors, charge transport occurs via a "hopping" mechanism, where a charge carrier jumps from one molecule to an adjacent one.
The charge-hopping model is a computational approach used to simulate this process. The rate of hopping between two molecules is dependent on two key factors:
Reorganization Energy : The energy required to distort the geometry of a molecule when it gains or loses a charge. A lower reorganization energy facilitates faster charge transport.
Electronic Coupling (Transfer Integral) : A measure of the electronic interaction between adjacent molecules, which depends on their distance and relative orientation.
Prediction of Triplet Energies for Optoelectronic Material Design
In the context of OLEDs, understanding the energy of the lowest triplet excited state (T₁) is critical. In fluorescent OLEDs, only singlet excitons (which account for 25% of all excitons formed) can emit light, limiting the maximum efficiency. However, materials capable of processes like Thermally Activated Delayed Fluorescence (TADF) or Triplet-Triplet Annihilation (TTA) can harvest the energy of non-emissive triplet excitons (75% of the total) to generate light, significantly boosting device efficiency. nih.gov
DFT and TD-DFT calculations are used to predict the energy of the T₁ state. mdpi.com For anthracene (B1667546) derivatives, these calculations have shown T₁ energy levels to be around 1.64–1.65 eV. mdpi.com A crucial parameter for TADF materials is the energy gap between the lowest singlet (S₁) and triplet (T₁) states (ΔE_ST). A very small ΔE_ST allows for efficient reverse intersystem crossing (rISC) from the triplet state back to the singlet state, enabling delayed fluorescence. beilstein-journals.org For TTA-based applications, the triplet energy of the annihilator molecule must be appropriately matched with a sensitizer. nih.govchemrxiv.orgchemrxiv.org Therefore, the accurate prediction of the T₁ energy of this compound is essential for tailoring its structure for use in high-efficiency OLEDs and other optoelectronic applications. chemrxiv.org
Table 2: Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 9,10-Bis(phenylethynyl)anthracene | BPEA |
| Organic Light-Emitting Diode | OLED |
| Density Functional Theory | DFT |
| Time-Dependent Density Functional Theory | TD-DFT |
| Highest Occupied Molecular Orbital | HOMO |
| Lowest Unoccupied Molecular Orbital | LUMO |
| Organic Thin-Film Transistor | OTFT |
| Thermally Activated Delayed Fluorescence | TADF |
| Triplet-Triplet Annihilation | TTA |
| 1-chloro-9,10-(bisphenylethynyl)anthracene | - |
| 2-chloro-9,10-(bisphenylethynyl)anthracene | - |
Reactivity Studies and Structure Property Relationships of Fluorinated Phenanthrene Systems
General Reactivity of Phenanthrene (B1679779) Scaffold at 9,10-Positions
The phenanthrene molecule, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings, exhibits distinct reactivity at its 9,10-positions. rsc.orgnih.gov These positions are notably more reactive than other sites on the phenanthrene scaffold. researchgate.net This enhanced reactivity is attributed to the electronic structure of phenanthrene, where the 9,10-bond possesses a higher degree of double-bond character compared to other bonds in the molecule, as suggested by resonance theory. researchgate.net Consequently, this bond closely resembles an ethylenic double bond in its chemical behavior. researchgate.net
Reactions at the 9,10-positions are favored because they allow the molecule to maintain a significant portion of its aromatic stabilization energy. researchgate.netnih.gov When addition reactions occur at these sites, the resulting structure contains two fully aromatic benzenoid rings, which is a more stable arrangement compared to the intermediates formed by attack at other positions. researchgate.netnih.gov
The primary reactions observed at the 9,10-positions of phenanthrene include:
Oxidation: Phenanthrene can be oxidized to form phenanthrene-9,10-dione using oxidizing agents like chromic acid or potassium dichromate. researchgate.netrsc.org Further oxidation can lead to the opening of the central ring to yield diphenic acid. rsc.org The 9,10-positions are the primary sites of oxidation due to their high electron density. nih.gov
Reduction: Catalytic hydrogenation of phenanthrene, for instance with hydrogen gas and a Raney nickel catalyst, selectively reduces the 9,10-bond to yield 9,10-dihydrophenanthrene (B48381). researchgate.net
Addition Reactions: The double-bond character of the 9,10-positions makes them susceptible to addition reactions. For example, phenanthrene reacts with halogens like chlorine or bromine to form 9,10-dihalo-9,10-dihydrophenanthrene derivatives. researchgate.netrsc.org
Cycloaddition Reactions: Phenanthrene can participate as a diene in Diels-Alder reactions at the 9,10-positions, reacting with dienophiles to form new ring systems. rsc.orgyoutube.com
While addition reactions are prominent at the 9,10-positions, electrophilic substitution reactions, such as nitration and halogenation, also occur on the phenanthrene ring system. nih.gov However, these substitutions typically occur at other positions (e.g., 9-bromophenanthrene (B47481) can be formed under certain conditions), and the 9,10-positions are more prone to addition due to the stability of the resulting dihydro-phenanthrene system. researchgate.netresearchgate.net The reactivity of these positions is a key feature exploited in the synthesis of more complex phenanthrene derivatives. rsc.org
Effect of Fluorine Substitution on Molecular Reactivity and Electronic Behavior
The introduction of fluorine atoms into organic molecules, including the phenanthrene scaffold, significantly alters their molecular reactivity and electronic properties. researchgate.netnih.gov Fluorine is the most electronegative element, and its primary influence stems from a strong electron-withdrawing inductive effect (-I effect). nih.govresearchgate.net This effect leads to a general stabilization of the molecule's molecular orbitals. nih.gov
When fluorine is substituted onto the phenyl rings of a compound like 9,10-diphenylphenanthrene, it lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The stabilization of the HOMO makes the molecule more resistant to oxidation, thus enhancing its chemical stability. nih.gov Concurrently, the stabilization of the LUMO increases the molecule's electron affinity, making it a better electron acceptor. nih.gov This enhanced electron-accepting capability is a critical property for materials used in organic electronic devices. researchgate.net
The presence of fluorine can also influence intermolecular interactions. The introduction of C-H···F hydrogen bonds and other non-covalent interactions can affect the molecular packing in the solid state. researchgate.netrsc.org This can lead to more compact and ordered crystal structures, which in turn can influence bulk properties such as carrier mobility. researchgate.net
While the inductive effect of fluorine is dominant, it also possesses a moderate π-electron-donating resonance effect (+R effect). researchgate.net The interplay between these opposing electronic effects can lead to nuanced changes in reactivity. However, in the context of fluorinated phenyl groups attached to a larger aromatic system, the strong inductive effect is generally the controlling factor in modifying the electronic landscape of the molecule. nih.govresearchgate.net This modification of electronic properties is a key strategy in the design of advanced materials for applications such as organic light-emitting diodes (OLEDs). researchgate.net
Structure-Property Correlations in Optoelectronic Performance
The three-dimensional arrangement of atoms in a molecule, its conformation, plays a pivotal role in determining its photophysical properties. In molecules such as 9,10-bis(4-fluorophenyl)phenanthrene, a key conformational parameter is the torsion angle between the plane of the phenanthrene core and the attached fluorophenyl rings. rsc.orgnih.gov This angle has a direct and significant impact on the molecule's fluorescence characteristics. rsc.orgresearchgate.net
The degree of rotation around the single bond connecting the phenanthrene and the phenyl rings influences the extent of π-conjugation between these two parts of the molecule. A smaller torsion angle allows for greater electronic communication, which can affect the energy of the excited state and, consequently, the emission wavelength. Conversely, a larger torsion angle, often induced by bulky substituents, can disrupt this conjugation, leading to changes in the photophysical behavior. rsc.org
The table below illustrates the relationship between molecular torsion and fluorescence, drawing on general principles observed in similar aromatic systems.
| Molecular System | Torsion Angle (°) | Observed Photophysical Effect |
| Planar Aromatic System | ~0-10 | Strong π-conjugation, often leading to red-shifted emission. |
| Twisted Aromatic System | ~30-60 | Reduced conjugation, can lead to blue-shifted emission and enhanced fluorescence quantum yields in the solid state by inhibiting non-radiative decay pathways. rsc.org |
| Highly Twisted System | >60 | Severely disrupted conjugation, potentially leading to localized emission from either the phenanthrene or phenyl moiety. |
This table presents generalized trends in the relationship between torsion angle and photophysical properties based on established principles in organic materials chemistry.
Furthermore, the molecular conformation in the solid state, which is influenced by intermolecular forces, can lead to phenomena like aggregation-induced emission (AIE), where restricted intramolecular rotation in the aggregated state enhances fluorescence quantum yield. worktribe.com Therefore, understanding and controlling the molecular conformation of compounds like this compound is essential for tailoring their photophysical properties for specific applications.
The electronic properties of 9,10-diarylphenanthrene derivatives, such as their electron affinity and HOMO-LUMO band gap, can be precisely tuned by altering the substitution pattern on the aryl groups. The introduction of fluorine atoms, owing to their strong electron-withdrawing nature, is a particularly effective strategy for this purpose. researchgate.netresearchgate.net
Fluorine substitution lowers the energy levels of both the HOMO and LUMO. nih.govresearchgate.net This systematic lowering of frontier molecular orbital energies directly impacts the electron affinity and the ionization potential of the molecule. A lower LUMO energy corresponds to a higher electron affinity, meaning the molecule can more readily accept an electron. nih.gov A lower HOMO energy indicates a higher ionization potential, making the molecule more stable against oxidation. nih.gov
The HOMO-LUMO gap, which is a crucial parameter determining the optical and electronic properties of a material, is also affected by fluorination. While both HOMO and LUMO levels are lowered, the extent of this stabilization can differ, leading to a tuning of the band gap. nankai.edu.cn The position and number of fluorine substituents can be varied to achieve the desired electronic characteristics for applications in organic electronics. researchgate.net For example, in the development of materials for OLEDs, a wide band gap is often desirable for blue emitters, while a narrower band gap is suitable for red or green emitters. researchgate.netresearchgate.net
The following table provides representative data on how substitution can affect the electronic properties of aromatic compounds, based on computational and experimental studies of similar systems.
| Compound | Substitution | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Phenanthrene | Unsubstituted | -5.8 | -1.9 | 3.9 |
| 9,10-Diphenylphenanthrene | Unsubstituted Phenyl | -5.9 | -2.1 | 3.8 |
| This compound | 4-Fluoro | -6.1 | -2.3 | 3.8 |
| 9,10-Bis(pentafluorophenyl)phenanthrene | Pentafluoro | -6.5 | -2.8 | 3.7 |
Note: The values in this table are illustrative and based on typical data from computational studies (DFT) and electrochemical measurements for phenanthrene and related aromatic compounds. Actual values can vary depending on the specific experimental or computational method.
The ability to systematically modify the electron affinity and band gap through fluorine substitution makes compounds like this compound highly versatile building blocks for the rational design of new functional organic materials. researchgate.netresearchgate.net
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of 9,10-Bis(4-fluorophenyl)phenanthrene typically relies on established cross-coupling methodologies. However, future research will likely focus on developing more efficient, selective, and sustainable synthetic routes.
A primary and effective method for the synthesis of 9,10-diarylphenanthrenes is the Suzuki-Miyaura cross-coupling reaction . This reaction is a versatile C-C bond-forming process catalyzed by palladium complexes. In a typical procedure, 9,10-dibromophenanthrene (B99643) would be reacted with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base. Researchers have successfully synthesized various 9,10-diarylanthracene derivatives using this method, which can be adapted for phenanthrene (B1679779) derivatives. mdpi.comacs.org The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to maximize the yield and purity of the final product.
Another promising avenue is the exploration of palladium-catalyzed Heck reactions . This method has been utilized to synthesize a range of phenanthrene derivatives, including 9,10-dihydrophenanthrene (B48381) and various alkylated phenanthrenes. researchgate.netnih.gov Further investigation into the adaptation of Heck reactions for the direct arylation of the phenanthrene core with fluorinated aryl halides could offer a more direct and atom-economical synthetic pathway.
Future research in this area will likely focus on the development of novel catalyst systems, such as those based on more abundant and less expensive metals like copper, to replace palladium. researchgate.net Additionally, the use of mechanochemical methods, such as ball milling, could provide a solvent-free and more environmentally friendly approach to the synthesis of this and related compounds. chemrxiv.org
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Catalyst | Reactants | Advantages | Potential Challenges |
| Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd(PPh₃)₄) | 9,10-Dibromophenanthrene, 4-Fluorophenylboronic acid | High yields, good functional group tolerance | Cost and toxicity of palladium catalysts |
| Heck Reaction | Palladium acetate | Phenanthrene, 4-Fluorophenyl halide | Atom economy | Regioselectivity can be a challenge |
| Copper-Catalyzed Coupling | Copper iodide/ligand | 9,10-Dihalophenanthrene, 4-Fluorophenylboronic ester | Lower cost catalyst | May require specific ligands and conditions |
Exploration of Advanced Functionalization Strategies for Tailored Properties
The functionalization of the this compound scaffold is crucial for fine-tuning its properties for specific applications. The introduction of various substituents can modulate its solubility, electronic levels (HOMO/LUMO), and solid-state packing, which in turn affects its performance in electronic devices.
One key area of exploration is the regioselective functionalization of the phenanthrene core. While the 9 and 10 positions are occupied, other positions on the phenanthrene rings are available for substitution. For instance, the functionalization of 9-phenanthrenols has been reviewed, highlighting strategies for introducing substituents at various sites on the phenanthrene backbone. researchgate.net These strategies could be adapted to introduce electron-donating or electron-withdrawing groups to the this compound molecule, thereby tuning its optoelectronic properties.
Furthermore, the synthesis of derivatives with extended π-conjugation is another promising direction. This can be achieved by introducing additional aromatic or heteroaromatic moieties to the core structure. Such modifications can lead to red-shifted emission and improved charge transport characteristics, which are desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.org
Integration into Next-Generation Organic Electronic and Optoelectronic Devices
The unique properties of this compound make it a compelling material for a range of organic electronic and optoelectronic devices. Its high photoluminescence quantum yield and thermal stability are particularly advantageous for OLED applications.
In the context of OLEDs , this compound can be utilized as an emissive material or a host for phosphorescent emitters. The fluorine substitution can lead to a deep blue emission, which is highly sought after for display and lighting applications. nih.gov The performance of OLEDs is highly dependent on the device architecture and the properties of the adjacent layers, such as the hole transport layer (HTL) and electron transport layer (ETL). nih.gov Future research should focus on optimizing the device structure to maximize the efficiency and lifetime of OLEDs based on this material. The interaction between the emitter and the surrounding matrix is crucial, and studies have shown that exciplex formation can occur, leading to red-shifted electroluminescence. nih.govrsc.org
Beyond OLEDs, the tailored electronic properties of this compound could be harnessed in other next-generation devices. These include organic field-effect transistors (OFETs) and organic solar cells (OSCs) . For OFETs, the molecular packing and charge carrier mobility are key parameters. Functionalization strategies can be employed to enhance these properties. In OSCs, the compound could potentially act as a non-fullerene acceptor or as a component in the donor material to improve performance and stability.
Table 2: Potential Applications and Key Performance Metrics
| Application | Role of this compound | Key Performance Metrics |
| OLEDs | Emitter, Host | External Quantum Efficiency (EQE), Color Purity (CIE coordinates), Operational Lifetime |
| OFETs | Active Channel Material | Charge Carrier Mobility, On/Off Ratio |
| OSCs | Donor or Acceptor Component | Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current (Jsc) |
Advanced Theoretical Modeling for Predictive Material Design
Computational modeling plays an increasingly vital role in the design and development of new organic materials. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the geometric, electronic, and optical properties of molecules like this compound. researchgate.net
Future theoretical studies should focus on several key areas. Firstly, accurate prediction of the HOMO and LUMO energy levels is essential for designing efficient charge injection and transport in electronic devices. Computational studies can help in understanding how different functional groups affect these energy levels. researchgate.net
Secondly, modeling the photophysical properties , such as absorption and emission spectra, as well as the quantum yield of fluorescence, can guide the design of new emitters with desired colors and efficiencies. nih.gov Theoretical calculations can also shed light on the nature of the excited states and the rates of radiative and non-radiative decay processes. acs.org
Finally, molecular dynamics (MD) simulations can provide insights into the solid-state packing and morphology of thin films of this compound. acs.org This is crucial for understanding and predicting charge transport properties in organic electronic devices. By combining quantum chemical calculations with MD simulations, researchers can develop a comprehensive understanding of the structure-property relationships in this class of materials, enabling a more rational and predictive approach to material design.
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for 9,10-Bis(4-fluorophenyl)phenanthrene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of fluorophenyl-substituted phenanthrenes typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling. For derivatives with electron-withdrawing groups (e.g., fluorine), pH optimization (8.6–8.8) and controlled reaction times are critical to avoid side reactions like over-oxidation. Use of high-quality oxidizing agents (e.g., Clorox bleach) and inert atmospheres improves yield . Characterization via GC-MS (e.g., NIST Standard Reference Database 69) ensures purity .
Q. How should researchers handle safety risks associated with fluorinated phenanthrene derivatives during experiments?
- Methodological Answer : Fluorinated phenanthrenes may release toxic fumes upon decomposition. Always use fume hoods, wear nitrile gloves, and consult Safety Data Sheets (SDS) for specific hazards (e.g., 9-Bromophenanthrene SDS: CAS 573-17-1). In case of inhalation, move to fresh air and administer artificial respiration if needed. Store compounds in airtight containers under nitrogen to prevent degradation .
Q. What analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Combine NMR (¹H/¹³C) for fluorine-proton coupling analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography (if crystals are obtainable) for absolute stereochemistry. Gas chromatography with polar columns (e.g., DP-5) can resolve isomers, while fluorescence spectroscopy identifies π-π stacking interactions in solid-state studies .
Advanced Research Questions
Q. How do the electronic effects of 4-fluorophenyl substituents influence the photophysical properties of phenanthrene derivatives?
- Methodological Answer : Fluorine’s electron-withdrawing nature increases the compound’s electron affinity, red-shifting absorption/emission spectra. Compare fluorescence quantum yields of this compound with non-fluorinated analogs (e.g., 9,10-Diphenylphenanthrene) in solvents of varying polarity. Time-resolved spectroscopy can quantify excited-state lifetimes, revealing substituent-dependent intersystem crossing rates .
Q. What strategies resolve contradictions in reported reactivity data for fluorinated phenanthrenes under oxidative conditions?
- Methodological Answer : Discrepancies often arise from trace metal impurities or solvent effects. Use chelating agents (e.g., EDTA) to suppress metal-catalyzed side reactions. Replicate experiments in rigorously dried THF vs. DMF to assess solvent polarity’s role. Controlled kinetic studies (e.g., UV-Vis monitoring of reaction progress) isolate rate-determining steps .
Q. How can computational modeling predict the supramolecular assembly of this compound in host-guest systems?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying fluorine’s role in dipole-docking interactions. Molecular dynamics simulations (e.g., AMBER) can model stacking behavior with aromatic hosts (e.g., cucurbiturils). Validate predictions via XRD or AFM imaging of co-crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
